Potassium Isovalerate

Description

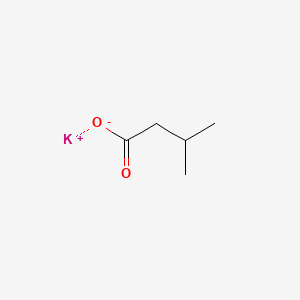

Potassium Isovalerate is a chemical compound with the molecular formula C5H9KO2. It is the potassium salt of isovaleric acid, a branched-chain alkyl carboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name |

potassium;3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2.K/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYMWYSVRFZPCL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207636 | |

| Record name | Potassium isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-46-8 | |

| Record name | Potassium isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium Isovalerate can be synthesized through the neutralization of isovaleric acid with potassium hydroxide. The reaction typically involves dissolving isovaleric acid in water and then adding potassium hydroxide slowly while stirring. The reaction is exothermic and should be carried out under controlled conditions to avoid overheating. The resulting solution is then evaporated to obtain this compound in solid form.

Industrial Production Methods

In industrial settings, this compound is produced by a similar neutralization process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH. The product is then purified through crystallization or other separation techniques to ensure high purity.

Chemical Reactions Analysis

Stability Under Thermal Stress

Thermogravimetric analysis indicates decomposition above 200°C, producing isovaleric acid vapors and potassium carbonate residues:

Esterification Reactions

Potassium isovalerate reacts with alcohols in acidic media to form esters, a process leveraged in flavor and fragrance industries:

Key Experimental Conditions:

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (0.5–1 M) |

| Temperature | 60–80°C |

| Yield (Ethyl ester) | 85–92% |

Biological Interactions

The isovalerate anion participates in metabolic pathways, particularly in branched-chain amino acid (BCAA) catabolism. In humans, it is metabolized to isovaleryl-CoA via oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex (BCKDH) :

Impact on Gut Microbiota

In colonic smooth muscle, isovalerate induces relaxation via protein kinase A (PKA) activation, surpassing straight-chain fatty acids in efficacy :

| Treatment | Relaxation (% of ACh-induced contraction) |

|---|---|

| Isovaleric Acid | 68 ± 6% |

| Acetic Acid | 50 ± 8% |

| Propionic Acid | 51 ± 8% |

Comparative Reactivity

This compound’s branched structure confers distinct reactivity compared to linear-chain analogs:

| Compound | Reactivity with H₂SO₄ | Solubility (g/100 mL H₂O) |

|---|---|---|

| This compound | Moderate | 58.2 |

| Potassium valerate | High | 42.1 |

| Sodium isovalerate | Moderate | 63.5 |

Degradation Pathways

Environmental degradation occurs via microbial action, yielding CO₂ and water. Aerobic soil studies show a half-life of 12–18 days under moderate pH (6–8) .

Scientific Research Applications

Potassium Isovalerate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a buffer in pharmaceutical formulations.

Industry: It is used in the production of flavors and fragrances, as well as in the manufacture of certain polymers and resins.

Mechanism of Action

The mechanism of action of Potassium Isovalerate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of isovaleric acid, which is involved in the metabolism of branched-chain amino acids. It can also affect cellular processes by altering the ionic balance and pH within cells.

Comparison with Similar Compounds

Similar Compounds

Sodium Isovalerate: Similar in structure but contains sodium instead of potassium.

Calcium Isovalerate: Contains calcium and has different solubility and reactivity properties.

Magnesium Isovalerate: Contains magnesium and is used in different industrial applications.

Uniqueness

Potassium Isovalerate is unique due to its specific ionic properties and reactivity. It is more soluble in water compared to its calcium and magnesium counterparts, making it more suitable for certain applications. Its potassium ion also plays a crucial role in various biological processes, distinguishing it from other isovalerate salts.

Biological Activity

Potassium isovalerate, a salt of isovaleric acid, has garnered interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies, synthesizing findings from diverse sources.

Chemical Structure and Properties

This compound has the chemical formula . It consists of a potassium cation () and the isovalerate anion (). The structure features a branched carbon chain with three carbons and a methyl group on the second carbon, contributing to its unique properties.

2. Potential Therapeutic Applications

While direct research on this compound's therapeutic applications remains sparse, it may have implications in treating conditions associated with metabolic disturbances. Isovaleric acid has been studied for its effects on metabolic disorders, suggesting that its potassium salt could exhibit similar properties.

Case Studies

Limited case studies specifically addressing this compound exist; however, related research provides insights into its potential effects:

- Lipid Metabolism : A study highlighted the role of short-chain fatty acids (SCFAs) like isovaleric acid in modulating lipid profiles in various models. This compound could theoretically contribute to these effects by influencing SCFA metabolism.

- Gastrointestinal Health : Another area of interest involves SCFAs' role in gut health. Isovaleric acid has been linked to beneficial effects on gut microbiota, potentially improving overall gastrointestinal function.

The exact mechanism of action for this compound remains unclear due to a lack of focused studies. However, it can be postulated that:

- Ion Exchange : As a potassium salt, it may influence electrolyte balance and cellular functions through ion exchange mechanisms.

- SCFA Activity : Given that it derives from isovaleric acid, it may exert effects similar to other SCFAs, such as anti-inflammatory properties and modulation of gut microbiota.

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₅H₉KO₂ |

| Molecular Weight | 138.19 g/mol |

| Solubility | Soluble in water |

| pH | Typically neutral |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.